Z-D-Phe-OH
Overview
Description
Z-D-Phenylalanine: (Z-D-Phe-OH) is a derivative of the amino acid phenylalanine. It is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) protecting group attached to the amino group of D-phenylalanine. The compound has the molecular formula C17H17NO4 and is commonly used in peptide synthesis and various biochemical applications .
Mechanism of Action
Target of Action
Z-D-Phe-OH, also known as N-Cbz-D-phenylalanine, is primarily used for affinity chromatography of proteinases . One of its main targets is the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus . This enzyme plays a crucial role in the degradation of fibrinogen, a protein involved in blood clotting.
Mode of Action
It is known to interact with its target enzymes and inhibit their activity . This interaction likely involves the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific enzymes it targets. For example, by inhibiting the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus, it may affect the organism’s ability to degrade fibrinogen . This could potentially impact processes such as blood clotting and tissue remodeling.
Biochemical Analysis
Biochemical Properties
Z-D-Phe-OH is used for affinity chromatography of proteinases such as the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus This suggests that it interacts with these enzymes, potentially through binding interactions
Cellular Effects
It is known that the Phe-Phe motif, which this compound is a part of, can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that this compound could influence cell function through its role in these processes.
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that it is used in the synthesis of peptides, suggesting that it may interact with biomolecules through binding interactions. It may also influence enzyme activity, given its use in affinity chromatography of proteinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-D-Phenylalanine can be synthesized through several methods. One common approach involves the protection of the amino group of D-phenylalanine using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The reaction typically occurs in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of Z-D-Phenylalanine often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method where the compound is synthesized on a solid support, allowing for efficient purification and high yields .
Chemical Reactions Analysis
Types of Reactions: Z-D-Phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through acidic or basic hydrolysis, yielding D-phenylalanine.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reactions: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: D-Phenylalanine.
Coupling Reactions: Peptides containing Z-D-Phenylalanine.
Oxidation and Reduction: Various oxidized or reduced derivatives of Z-D-Phenylalanine.
Scientific Research Applications
Chemistry: Z-D-Phenylalanine is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, Z-D-Phenylalanine is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of enzyme inhibitors and substrates for biochemical assays .
Medicine: Z-D-Phenylalanine has applications in drug discovery and development. It is used in the synthesis of peptide-based drugs and as a precursor for the development of enzyme inhibitors .
Industry: In the pharmaceutical industry, Z-D-Phenylalanine is used in the production of peptide-based therapeutics and diagnostic agents. It is also employed in the synthesis of bioactive peptides for various industrial applications .
Comparison with Similar Compounds
Z-L-Phenylalanine: Similar to Z-D-Phenylalanine but with the L-configuration of phenylalanine.
Z-DL-Phenylalanine: A racemic mixture of Z-D-Phenylalanine and Z-L-Phenylalanine.
Z-Phe-OH: The unprotected form of phenylalanine with a benzyloxycarbonyl group.
Uniqueness: Z-D-Phenylalanine is unique due to its D-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s interactions with enzymes and other biomolecules, making it valuable in the synthesis of peptides with specific stereochemical requirements .
Properties
IUPAC Name |
3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONHWAVOYADJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283588 | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-57-6, 2448-45-5, 1161-13-3 | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3588-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-DL-3-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC522449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1161-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3588-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Z-D-Phenylalanine used in the synthesis of the tripeptide derivatives related to Gramicidin S?
A1: While the provided research abstract [] doesn't explicitly state the reason for using Z-D-Phenylalanine in this specific case, it mentions employing the Z-group (carbobenzyloxy) thoroughly as an N-protecting group. Protecting groups like carbobenzyloxy are crucial in peptide synthesis to prevent unwanted side reactions and ensure the desired sequence is achieved. The “D” configuration suggests that the researchers were likely interested in incorporating D-amino acids into the peptide sequence. This is a common strategy to modify the properties of peptides, such as increasing their resistance to enzymatic degradation.
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